molecular formula C18H23N5OS B5476956 5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide

5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B5476956
M. Wt: 357.5 g/mol
InChI Key: CDHCCWJFZRQQNX-UHFFFAOYSA-N
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Description

The compound “5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound also contains a pyrazole ring and a thiophene ring, both of which are common structures in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its imidazole, pyrazole, and thiophene rings. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the thiophene ring contains a sulfur atom and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring, in particular, is known to participate in a variety of reactions due to its amphoteric nature, showing both acidic and basic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the imidazole ring could make the compound highly soluble in water and other polar solvents . The exact properties would need to be determined experimentally.

Properties

IUPAC Name

N-methyl-N-[(3-methylthiophen-2-yl)methyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-12(2)17-19-6-7-23(17)10-14-9-15(21-20-14)18(24)22(4)11-16-13(3)5-8-25-16/h5-9,12H,10-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHCCWJFZRQQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)C2=NNC(=C2)CN3C=CN=C3C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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